molecular formula C10H17NO2 B12940692 Methyl 5-aminooctahydropentalene-2-carboxylate

Methyl 5-aminooctahydropentalene-2-carboxylate

Cat. No.: B12940692
M. Wt: 183.25 g/mol
InChI Key: FRNRFAHGKZMZDE-UHFFFAOYSA-N
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Description

Methyl 5-aminooctahydropentalene-2-carboxylate is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydropentalene core, which is a bicyclic structure, and the presence of an amino group and a carboxylate ester group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-aminooctahydropentalene-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor to form the octahydropentalene core, followed by the introduction of the amino group and the esterification to form the carboxylate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-aminooctahydropentalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 5-aminooctahydropentalene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-aminooctahydropentalene-2-carboxylate involves its interaction with specific molecular targets. The amino group and the ester group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

  • Methyl 5-aminooctahydropentalene-2-carboxylate shares similarities with other bicyclic compounds, such as indole derivatives and other pentalene-based molecules.
  • Compounds like Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate and Methyl 3-amino-1H-indole-2-carboxylate have similar functional groups and can undergo comparable reactions.

Uniqueness: What sets this compound apart is its specific octahydropentalene core, which provides unique steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 5-amino-1,2,3,3a,4,5,6,6a-octahydropentalene-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-2-6-4-9(11)5-7(6)3-8/h6-9H,2-5,11H2,1H3

InChI Key

FRNRFAHGKZMZDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC(CC2C1)N

Origin of Product

United States

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